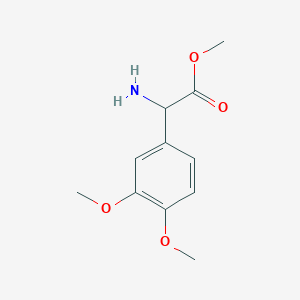
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic compound featuring complex structure and multifaceted utility in research and industrial fields. This compound consists of a blend of tetrazole, piperazine, and phenyl components, showcasing a harmonious arrangement that supports a range of chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be undertaken through multi-step organic reactions
Tetrazole Formation: : The tetrazole ring can be synthesized using nitrile derivatives reacting with sodium azide under acidic conditions.
Piperazine Addition: : The piperazine ring can be introduced through the reaction with halogenated intermediates or via reductive amination.
Final Assembly: : The final step includes coupling the tetrazole-piperazine complex with 4-ethoxybenzaldehyde through a condensation reaction.
Industrial Production Methods: On an industrial scale, these reactions need to be optimized for yield, cost, and environmental impact. Continuous flow reactors and catalysts are often employed to streamline the synthesis and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, typically forming N-oxides.
Reduction: : Reduction may convert specific functional groups (e.g., carbonyl reduction to alcohol).
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various functional sites.
Oxidation: : Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: : Halogenated derivatives and strong nucleophiles are used in substitution reactions.
Major Products: The reactions typically yield products with modified functional groups while preserving the core structure of the compound. Oxidation results in N-oxides, reduction yields alcohols, and substitution reactions produce various derivatives.
Aplicaciones Científicas De Investigación
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone has a broad spectrum of applications:
Chemistry: : Utilized as an intermediate in synthesizing complex molecules and for studying reaction mechanisms.
Biology: : Investigated for its binding affinity to various biological targets, including receptors and enzymes.
Medicine: : Explored for its potential therapeutic effects, particularly in targeting neurological disorders and inflammation.
Industry: : Employed in the development of new materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action often involves interacting with molecular targets such as G-protein coupled receptors or enzymes. By binding to these targets, it can modulate biological pathways, impacting cell signaling, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone can be compared to other compounds with similar structures:
Tetrazole Derivatives: : These compounds share the tetrazole moiety and are often investigated for their pharmacological activities.
Piperazine Derivatives: : Known for their application in medicinal chemistry, particularly in developing antipsychotic and antiemetic drugs.
Phenyl Ethanones: : These compounds serve as important building blocks in organic synthesis and material science.
Uniqueness: : The combination of tetrazole, piperazine, and phenyl ethanone in a single molecule imparts a unique set of properties, making it versatile in various research and industrial applications.
List of Similar Compounds
1-(3,4-Difluorophenyl)-1H-tetrazole
1-(4-(2-Methylpropyl)piperazin-1-yl)-2-phenyl-1-ethanone
2-(4-Ethoxyphenyl)acetic acid
1-(4-Methylpiperazin-1-yl)-2-phenylethanone
By exploring the synthesis, reactions, and applications of this compound, we gain a deeper appreciation for its role in advancing scientific research and industrial innovation.
Propiedades
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N6O2/c1-2-32-18-6-3-16(4-7-18)13-22(31)29-11-9-28(10-12-29)15-21-25-26-27-30(21)17-5-8-19(23)20(24)14-17/h3-8,14H,2,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIGVJOLESEEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)
![1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2956490.png)

![7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)

amino}acetamide](/img/structure/B2956498.png)

![9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione](/img/structure/B2956502.png)
![2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2956503.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2956504.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2956505.png)

![6-(4-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2956507.png)
